
2,6-dimethylpyridine;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethylpyridine and 2,2,2-trifluoroacetic acid are two distinct chemical compounds that can form a complex. 2,6-Dimethylpyridine, also known as 2,6-lutidine, is a derivative of pyridine with two methyl groups attached at the 2 and 6 positions. It is commonly used as a base in organic synthesis. 2,2,2-Trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the central carbon, making it highly acidic and useful in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
2,6-Dimethylpyridine: can be synthesized through several methods. One common method involves the reaction of 2,6-dimethylpyridine with chloropyridine in the presence of a catalyst such as palladium on carbon (Pd/C) and an alcohol solvent . Another method involves the oxidation of 2,6-dimethylpyridine using potassium permanganate to produce 2,6-pyridinedicarboxylic acid, which can then be reduced to 2,6-dimethylpyridine .
2,2,2-Trifluoroacetic acid: is typically produced industrially by the electrochemical fluorination of acetic acid or its derivatives. This process involves the replacement of hydrogen atoms with fluorine atoms using an electric current in the presence of a fluorine-containing electrolyte.
Industrial Production Methods
The industrial production of 2,6-dimethylpyridine often involves large-scale catalytic processes using palladium catalysts and alcohol solvents. The production of 2,2,2-trifluoroacetic acid is carried out in specialized electrochemical cells designed to handle the highly reactive fluorine gas.
化学反应分析
Types of Reactions
2,6-Dimethylpyridine: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-diformylpyridine.
Reduction: It can be reduced to form 2,6-dimethylpiperidine.
Substitution: It can participate in substitution reactions, such as the formation of complexes with acids like trifluoroacetic acid.
2,2,2-Trifluoroacetic acid: is known for its strong acidity and can participate in:
Acid-base reactions: It can form complexes with bases like 2,6-dimethylpyridine.
Esterification: It can react with alcohols to form trifluoroacetates.
Deprotection: It is commonly used to remove protecting groups in organic synthesis.
Common Reagents and Conditions
Common reagents used with 2,6-dimethylpyridine include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas in the presence of palladium catalysts . For 2,2,2-trifluoroacetic acid, common reagents include alcohols for esterification and bases for acid-base reactions .
Major Products Formed
Major products formed from reactions involving 2,6-dimethylpyridine include 2,6-diformylpyridine and 2,6-dimethylpiperidine . Reactions involving 2,2,2-trifluoroacetic acid often yield trifluoroacetates and various acid-base complexes .
科学研究应用
2,6-Dimethylpyridine: is used as a probe to study the strength of Brønsted acid sites in zeolites and alumina . It is also used in the synthesis of various organic compounds and as a ligand in coordination chemistry.
2,2,2-Trifluoroacetic acid: is widely used in peptide synthesis for the removal of protecting groups. It is also used as a solvent and reagent in various organic reactions due to its strong acidity and ability to stabilize carbocations.
作用机制
The mechanism of action of 2,6-dimethylpyridine involves its basicity and ability to donate electron pairs, making it a good nucleophile and ligand . It can form complexes with acids and metals, influencing the reactivity and stability of these species.
2,2,2-Trifluoroacetic acid exerts its effects through its strong acidity, which allows it to protonate bases and stabilize carbocations. Its fluorine atoms also contribute to its unique reactivity by withdrawing electron density from the central carbon, making it highly electrophilic.
相似化合物的比较
Similar Compounds
2,6-Diformylpyridine: An oxidation product of 2,6-dimethylpyridine with formyl groups adjacent to the nitrogen.
2,6-Dimethylpiperidine: A reduction product of 2,6-dimethylpyridine with a saturated piperidine ring.
2,4,6-Trimethylpyridine: A similar compound with an additional methyl group at the 4 position.
Uniqueness: : 2,6-Dimethylpyridine is unique due to its specific substitution pattern, which influences its basicity and steric properties. 2,2,2-Trifluoroacetic acid is unique due to its strong acidity and the presence of three electronegative fluorine atoms, which significantly affect its reactivity and applications.
属性
CAS 编号 |
70320-26-2 |
|---|---|
分子式 |
C9H10F3NO2 |
分子量 |
221.18 g/mol |
IUPAC 名称 |
2,6-dimethylpyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H9N.C2HF3O2/c1-6-4-3-5-7(2)8-6;3-2(4,5)1(6)7/h3-5H,1-2H3;(H,6,7) |
InChI 键 |
FDQWCNIJXDNDPS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)C.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


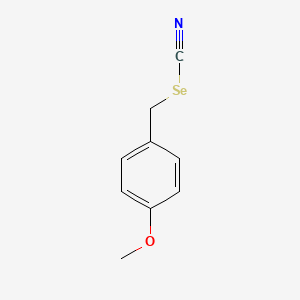
![2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine](/img/structure/B14477178.png)
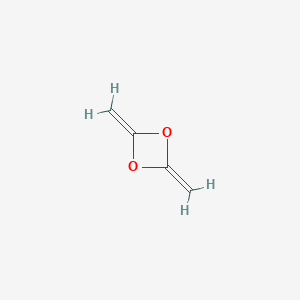
![4-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14477191.png)
![{2-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]ethyl}benzene](/img/structure/B14477198.png)

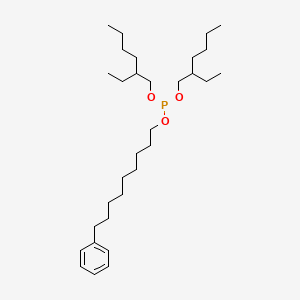
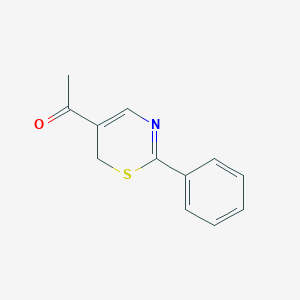
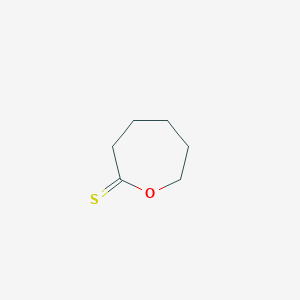
![Dibutyltinbis[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14477228.png)
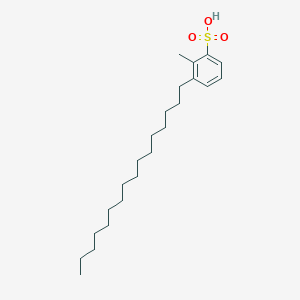
![Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid](/img/structure/B14477243.png)
![2-[(3-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B14477249.png)
![N-[(2-Aminophenyl)methyl]-2,3-dichloroaniline](/img/structure/B14477250.png)
